1'-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4'-bipiperidine-4'-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4’-bipiperidine-4’-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a bipiperidine core linked to a pyrrolidinone ring and a hexyloxyphenyl group, making it a unique structure for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps, including the formation of the bipiperidine core, the attachment of the pyrrolidinone ring, and the introduction of the hexyloxyphenyl group. Common synthetic methods include:
Suzuki Cross-Coupling Reaction: This method involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Buchwald-Hartwig Cross-Coupling Reaction: This reaction is used to form carbon-nitrogen bonds, essential for constructing the bipiperidine core.
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as precipitation polymerization, which allows for the preparation of highly cross-linked and functionalized particles .
Analyse Chemischer Reaktionen
Types of Reactions: 1’-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the hexyloxyphenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator are commonly used.
Substitution: Nucleophilic reagents like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives and substituted compounds with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1’-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4’-bipiperidine-4’-carboxamide has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which 1’-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4’-bipiperidine-4’-carboxamide exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine: This compound shares the hexyloxyphenyl group and is used in optoelectronic applications.
Dabigatran Etexilate: An anticoagulant drug with a similar hexyloxy group, used in medical applications.
Uniqueness: 1’-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4’-bipiperidine-4’-carboxamide is unique due to its combination of a bipiperidine core, pyrrolidinone ring, and hexyloxyphenyl group, which provides distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C27H40N4O4 |
---|---|
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
1-[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C27H40N4O4/c1-2-3-4-8-19-35-22-11-9-21(10-12-22)31-24(32)20-23(25(31)33)29-17-13-27(14-18-29,26(28)34)30-15-6-5-7-16-30/h9-12,23H,2-8,13-20H2,1H3,(H2,28,34) |
InChI-Schlüssel |
FRCNKMKLDNYMFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)(C(=O)N)N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.